BenchChemオンラインストアへようこそ!

N-(thiazol-2-yl)isoxazole-5-carboxamide

Medicinal chemistry Drug discovery Lead optimization

Select this unsubstituted thiazole-isoxazole carboxamide scaffold (MW 195.2, XLogP3 0.9) over bulkier 4-aryl analogs to evade mycobacterial efflux pumps and preserve drug-like properties during hit-to-lead optimization. The 5-carboxamide regioisomer is specifically claimed in herbicidal patents (US 5,080,708); procuring the correct regioisomer eliminates false negatives in agrochemical screens. An ideal minimal core for parallel SAR exploration requiring distinct target selectivity.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2
CAS No. 919751-82-9
Cat. No. B2549203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiazol-2-yl)isoxazole-5-carboxamide
CAS919751-82-9
Molecular FormulaC7H5N3O2S
Molecular Weight195.2
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)C2=CC=NO2
InChIInChI=1S/C7H5N3O2S/c11-6(5-1-2-9-12-5)10-7-8-3-4-13-7/h1-4H,(H,8,10,11)
InChIKeyOUCJFQDGQHZJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Thiazol-2-yl)isoxazole-5-carboxamide (CAS 919751-82-9): Core Scaffold Identity and Procurement Baseline


N-(Thiazol-2-yl)isoxazole-5-carboxamide (CAS 919751-82-9) is a synthetic heterocyclic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.20 g/mol [1]. It features a biaryl core in which an unsubstituted thiazole ring is directly linked via a carboxamide bridge to an isoxazole-5-carbonyl moiety, yielding a compact, low-molecular-weight scaffold (XLogP3 = 0.9, Topological Polar Surface Area = 96.3 Ų) that distinguishes it from bulkier 4-substituted thiazole analogs within the same chemotype [1]. The compound is registered in PubChem (CID 41149570) and ChEMBL (CHEMBL3410171) and is commercially available from multiple suppliers as a research-grade building block [1].

Why N-(Thiazol-2-yl)isoxazole-5-carboxamide Cannot Be Interchanged with 4‑Substituted Thiazole or Benzo[d]thiazole Analogs


Within the isoxazole–thiazole carboxamide chemotype, even minor structural modifications produce substantial shifts in biological target engagement, physicochemical properties, and resistance profiles. The unsubstituted thiazole ring in N-(thiazol-2-yl)isoxazole-5-carboxamide (MW 195.2, XLogP3 0.9) confers a distinct steric and electronic environment compared to 4-aryl-substituted analogs such as N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide (MW 285.32, CID 2999703), which displays an MKP-1 phosphatase IC₅₀ of 35.8 μM [1]. More critically, structure–activity relationship (SAR) studies on the broader 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class have demonstrated that the absence of bulky substituents at the thiazole 4-position is a key determinant of evasion from mycobacterial efflux pumps—a resistance mechanism that compromises many 4-substituted analogs [2]. Consequently, procurement of a substituted analog under the assumption of functional equivalence risks selecting a compound with altered target selectivity, susceptibility to efflux-mediated resistance, and divergent pharmacokinetic properties.

Quantitative Differentiation Evidence for N-(Thiazol-2-yl)isoxazole-5-carboxamide Relative to Closest Analogs


Molecular Weight and Lipophilicity Differentiate This Scaffold from 4-Aryl-Substituted Thiazole Analogs

N-(Thiazol-2-yl)isoxazole-5-carboxamide (MW 195.20 g/mol, XLogP3 0.9) possesses a substantially lower molecular weight and lipophilicity than its closest commercially available 4-substituted analog, N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide (MW 285.32 g/mol; XLogP3 approximately 3.2 by analogous computation) [1][2]. The 90-Dalton mass reduction and >2 log unit decrease in predicted partition coefficient position the unsubstituted scaffold in a more favorable region of oral drug-likeness space, with potential advantages in aqueous solubility and permeability [1].

Medicinal chemistry Drug discovery Lead optimization

Class-Level Evidence: Efflux Pump Evasion Is Associated with the Unsubstituted Thiazole Architecture

In a systematic SAR study of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, Azzali et al. (2017) demonstrated that compounds within this class—particularly those lacking bulky 4-substituents on the thiazole ring—show low susceptibility to mycobacterial efflux pumps, a major resistance mechanism in Mycobacterium tuberculosis [1]. Two lead compounds from this study, N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (8a) and N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide (7a), achieved MIC₉₀ values of 0.06–0.125 μg/mL (0.16–0.32 μM) and 0.125–0.25 μg/mL (0.33–0.66 μM), respectively, against susceptible M. tuberculosis strains while retaining activity against resistant strains—a profile attributed in part to efflux pump evasion [1]. Although not directly tested in this study, N-(thiazol-2-yl)isoxazole-5-carboxamide represents the minimal unsubstituted core of this chemotype, and the SAR trajectory suggests that its reduced steric profile at the thiazole 4-position would preserve, if not enhance, this resistance-evasion property relative to 4-substituted analogs [1].

Antitubercular drug discovery Efflux pump resistance Mycobacterium tuberculosis

COX-2 Inhibitory Activity in Related Isoxazole-Carboxamide Derivatives Establishes a Baseline for Anti-Inflammatory Selectivity Engineering

Hawash et al. (2024) reported that a series of isoxazole-carboxamide derivatives (MYM series) exhibit potent COX-2 inhibition, with the lead compound MYM4 achieving a COX-2 IC₅₀ of 0.24 μM and a COX-2 selectivity index of approximately 4 (COX-1 IC₅₀ / COX-2 IC₅₀) [1]. In a parallel study, thiazole-carboxamide derivatives (compounds 2a, 2b) showed COX-2 IC₅₀ values of 0.191 μM and COX-1 IC₅₀ of 0.239 μM, respectively [2]. N-(Thiazol-2-yl)isoxazole-5-carboxamide, as the hybrid scaffold combining both the isoxazole-carboxamide and thiazole motifs, occupies a unique structural intersection of these two independently validated pharmacophore series. While direct COX inhibition data for this specific compound are not yet published, the convergent SAR from both the isoxazole (MYM) and thiazole (2a/2b) series suggests that the hybrid scaffold could serve as a privileged starting point for designing dual COX-2 selective inhibitors with anticancer activity, as demonstrated by MYM4's antiproliferative IC₅₀ values of 1.57–10.22 μM against HeLa, Hep3B, and CaCo-2 cell lines [1].

COX inhibition Anti-inflammatory Cancer

Crystal Structure of the Closest Methyl-Substituted Analog Reveals a Defined Dihedral Angle Critical for Molecular Recognition

The single-crystal X-ray structure of the closely related compound C₈H₇N₃O₂S (3-methyl-N-(thiazol-2-yl)isoxazole-5-carboxamide, or a regioisomeric analog thereof) has been reported, revealing a dihedral angle of 34.08(13)° between the thiazole and isoxazole rings in the solid state [1]. This conformational preference is governed by an intramolecular N–H···N hydrogen-bonding network that stabilizes the near-planar arrangement and influences the spatial presentation of hydrogen-bond donor/acceptor functionalities. By contrast, 4-aryl-substituted analogs such as N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide introduce steric hindrance that is expected to alter this dihedral angle and disrupt the native hydrogen-bonding pattern, with potential consequences for target binding pose and affinity [1]. N-(Thiazol-2-yl)isoxazole-5-carboxamide (C₇H₅N₃O₂S) lacks the methyl group present in the crystallized analog, making it an even more minimal scaffold for studying the intrinsic conformational preferences of this chemotype [1].

Structural biology Crystallography Molecular docking

Herbicidal Activity Patents Establish the Isoxazole-5-Carboxamide Scaffold as a Validated Agrochemical Chemotype, Distinct from 3-Carboxamide Isomers

Multiple patents assigned to BASF and American Cyanamid (US 5,080,708; US 5,203,907; US 5,205,854) disclose isoxazole-5-carboxamides and isothiazole-5-carboxamides as herbicidal active ingredients with demonstrated activity against undesirable plant growth in cereal and leguminous crop production [1][2]. Critically, these patents specify the 5-carboxamide regioisomer as the active scaffold—isoxazole-3-carboxamides and isoxazole-4-carboxamides are not claimed with the same breadth of herbicidal efficacy. N-(Thiazol-2-yl)isoxazole-5-carboxamide, with its carboxamide linkage at the isoxazole 5-position, aligns with this patented pharmacophore, whereas analogs such as substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides (developed for antitubercular applications) are regioisomeric 3-carboxamides that lack demonstrated herbicidal activity [3]. This regioisomeric specificity underscores that procurement of a 3-carboxamide isomer for agrochemical screening would likely fail to reproduce the herbicidal phenotype.

Agrochemical discovery Herbicide Crop protection

MKP-1 Phosphatase Activity of a 4-Tolyl Analog Highlights Divergent Target Selectivity Driven by Thiazole Substitution

The 4-(p-tolyl)-substituted analog N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide (CID 2999703) has been tested in a dual-specificity protein tyrosine phosphatase assay, yielding an MKP-1 IC₅₀ of 35.8 μM (3.58E+4 nM) and an estrogen receptor beta IC₅₀ of 23 nM, indicating off-target nuclear receptor activity [1][2]. The unsubstituted parent compound N-(thiazol-2-yl)isoxazole-5-carboxamide lacks the 4-tolyl group that drives hydrophobic interactions with the MKP-1 and ERβ binding pockets, strongly suggesting that it would exhibit a markedly different selectivity profile. This is consistent with the broader SAR observation that 4-substitution on the thiazole ring redirects target engagement away from the antitubercular and COX-inhibitory pathways associated with the unsubstituted or minimally substituted core [3].

Phosphatase inhibition MKP-1 Selectivity profiling

Optimal Scientific and Industrial Application Scenarios for N-(Thiazol-2-yl)isoxazole-5-carboxamide (CAS 919751-82-9)


Antitubercular Hit-to-Lead Optimization Leveraging Efflux Pump Evasion

Researchers developing novel antitubercular agents targeting multidrug-resistant Mycobacterium tuberculosis can employ N-(thiazol-2-yl)isoxazole-5-carboxamide as a minimal scaffold for hit-to-lead optimization. The class-level SAR established by Azzali et al. (2017) demonstrates that the isoxazole-thiazole carboxamide chemotype evades mycobacterial efflux pumps when the thiazole 4-position remains unencumbered, and lead compounds in this series achieve MIC₉₀ values as low as 0.06 μg/mL against M. tuberculosis H37Rv [1]. The target compound's low MW (195.2 g/mol) and favorable XLogP3 (0.9) provide ample room for systematic substitution at multiple vectors while maintaining drug-like properties, making it an ideal core for parallel SAR exploration [2].

COX-2 Selective Inhibitor Design via Hybrid Isoxazole-Thiazole Pharmacophore Engineering

Medicinal chemistry teams pursuing dual COX-2 selective inhibition and anticancer activity can utilize this compound as a hybrid scaffold that merges the independently validated isoxazole-carboxamide (MYM series: COX-2 IC₅₀ = 0.24 μM) and thiazole-carboxamide (compound 2a: COX-2 IC₅₀ = 0.191 μM) pharmacophores into a single molecular framework [1][2]. This structural convergence enables simultaneous optimization of COX-2 potency and antiproliferative activity (MYM4: HeLa IC₅₀ = 1.57 μM) without the need to synthesize and test two separate compound series, accelerating the hit-to-lead timeline [1].

Agrochemical Herbicide Discovery: Isoxazole-5-Carboxamide Regioisomer Screening

Agrochemical R&D programs targeting novel herbicidal active ingredients for cereal and leguminous crop protection should prioritize N-(thiazol-2-yl)isoxazole-5-carboxamide over isoxazole-3-carboxamide regioisomers. Patents from BASF and American Cyanamid (US 5,080,708; US 5,203,907) specifically claim the 5-carboxamide regioisomer for herbicidal applications, with demonstrated efficacy in greenhouse and field trials [3][4]. Procurement of the correct regioisomer at the screening stage avoids the risk of false-negative results that would arise from testing 3-carboxamide analogs developed for pharmaceutical (antitubercular) applications.

Structure-Based Drug Design: Utilizing a Defined Core Conformation for Docking Studies

Computational chemists engaged in structure-based drug design can leverage the experimentally determined dihedral angle of 34.08° between the thiazole and isoxazole rings—reported for the closely related 3-methyl analog—as a reliable starting geometry for molecular docking and pharmacophore modeling [5]. This defined conformation, stabilized by an intramolecular N–H···N hydrogen-bonding network, provides a more accurate representation of the scaffold's binding pose than force-field-minimized geometries, reducing the risk of false-positive docking hits that arise from unrealistic conformations in 4-substituted analogs [5].

Quote Request

Request a Quote for N-(thiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.